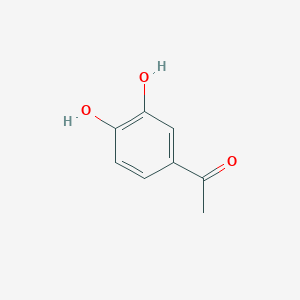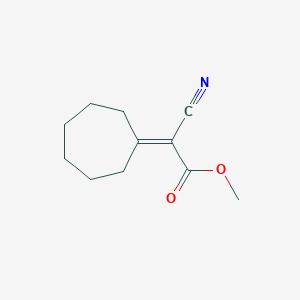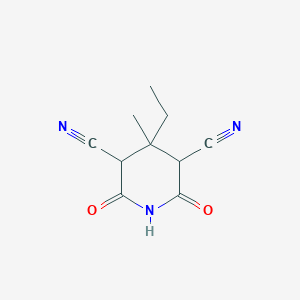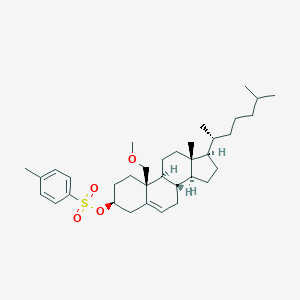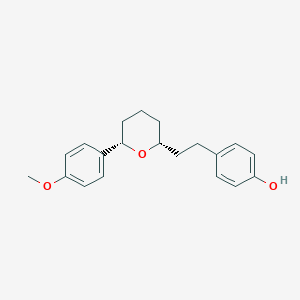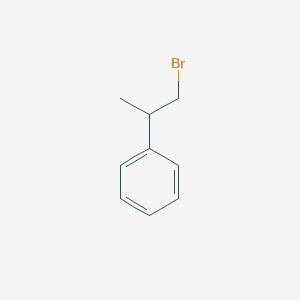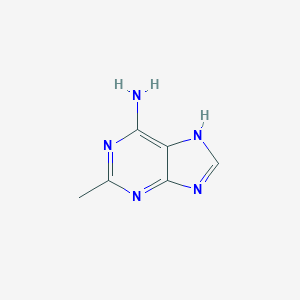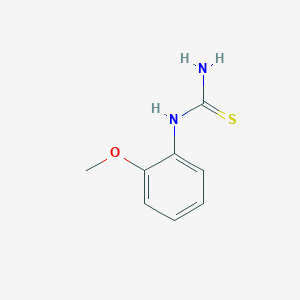![molecular formula C6H12B2O6 B073362 1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis- CAS No. 1135-51-9](/img/structure/B73362.png)
1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-' is a boron-containing compound that has gained attention in scientific research due to its unique properties. This compound is commonly used in organic synthesis and has shown potential in various fields such as material science, medicinal chemistry, and biochemistry.
科学的研究の応用
1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-' has shown potential in various scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of boron-containing drugs such as proteasome inhibitors and kinase inhibitors. In material science, it is used as a cross-linking agent for the synthesis of polymers and hydrogels. In biochemistry, it is used as a tool for the labeling and detection of biomolecules such as proteins and nucleic acids.
作用機序
The mechanism of action of 1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-' is not fully understood. However, it is known to form reversible covalent bonds with various biomolecules such as enzymes, receptors, and nucleic acids. This property makes it a useful tool for the selective labeling and detection of biomolecules.
Biochemical and Physiological Effects
1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-' has been shown to have minimal biochemical and physiological effects. It is considered to be non-toxic and non-cytotoxic at low concentrations. However, at high concentrations, it can inhibit the activity of certain enzymes and receptors.
実験室実験の利点と制限
One of the main advantages of using 1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-' in lab experiments is its ability to selectively label and detect biomolecules. It is also easy to synthesize and purify, making it a cost-effective tool for research. However, one of the limitations is its instability in aqueous solutions, which can lead to hydrolysis and decomposition.
将来の方向性
There are several future directions for the research of 1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-'. One direction is the development of new synthetic methods for the compound, which can improve its yield and purity. Another direction is the exploration of its potential as a drug candidate for the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, further research can be conducted to understand its mechanism of action and its interactions with biomolecules.
合成法
The synthesis of 1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-' can be achieved through several methods. One of the most popular methods is the reaction of 1,2-ethanediol with boric acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction yields a mixture of boronic acid and boronic ester, which can be separated and purified using various techniques such as column chromatography or recrystallization.
特性
CAS番号 |
1135-51-9 |
|---|---|
分子式 |
C6H12B2O6 |
分子量 |
201.78 g/mol |
IUPAC名 |
2-[2-(1,3,2-dioxaborolan-2-yloxy)ethoxy]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C6H12B2O6/c1-2-10-7(9-1)13-5-6-14-8-11-3-4-12-8/h1-6H2 |
InChIキー |
JUHHPHPMDHWWQW-UHFFFAOYSA-N |
SMILES |
B1(OCCO1)OCCOB2OCCO2 |
正規SMILES |
B1(OCCO1)OCCOB2OCCO2 |
その他のCAS番号 |
1135-51-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




